4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one
Description
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one features a phthalazin-1-one core substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 1,3-benzodioxole moiety. This hybrid structure combines heterocyclic motifs known for diverse biological activities, including antifungal, nematicidal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClN4O4/c24-14-4-3-5-15(11-14)28-23(29)17-7-2-1-6-16(17)20(26-28)22-25-21(27-32-22)13-8-9-18-19(10-13)31-12-30-18/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGGSALNLDDZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Cyclization Reactions: The formation of the oxadiazole ring is often achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions:
Condensation Reactions: The final step often involves condensation reactions to form the phthalazinone core.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or chlorophenyl rings are replaced with other groups using appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Physical Properties
The compound exhibits solubility in organic solvents and shows stability under standard laboratory conditions. Its melting point and boiling point are yet to be extensively documented in literature.
Pharmacological Applications
The compound has shown potential as a pharmacological agent due to its ability to interact with various biological targets.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The oxadiazole moiety is known for its role in enhancing anticancer activity through various mechanisms such as inhibition of cell proliferation and interference with signaling pathways associated with tumor growth .
Antimicrobial Properties
Research indicates that the compound may possess antimicrobial activity , making it a candidate for further development as an antibiotic or antifungal agent. The presence of the benzodioxole structure is often linked to enhanced biological activity against microbial strains .
Material Science
Due to its unique structural characteristics, the compound can be explored for applications in material science , particularly in the development of organic semiconductors and photonic devices. The electron-rich nature of the oxadiazole ring contributes to its potential use in electronic applications .
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Understanding its synthetic pathways can lead to the development of more efficient methods for producing similar compounds with desirable properties .
Case Study 1: Anticancer Mechanism Exploration
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation, suggesting that modifications to the oxadiazole ring could enhance efficacy .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited notable activity against Gram-positive bacteria. Further investigations into its mechanism of action indicated disruption of bacterial cell membranes, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes.
Interacting with Receptors: The compound may bind to specific receptors on the surface of cells, triggering signaling pathways that result in various biological effects.
Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key variations in substituents, molecular weight, and reported activities are highlighted.
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole-Phthalazinone Derivatives
*Estimated based on analogous structures.
Key Observations:
Substituent Effects: Electron-Rich Groups: The 1,3-benzodioxole group in the target compound may improve binding affinity to enzymes like succinate dehydrogenase (SDH) compared to simpler aryl groups (e.g., phenyl or bromophenyl) due to enhanced electron density . Halogen vs.
Molecular Weight and Drug-Likeness :
- The target compound (~438 g/mol) falls within the acceptable range for oral bioavailability (typically <500 g/mol), similar to its analogs .
- Higher molecular weight derivatives (e.g., 470.5 g/mol in ) may face challenges in pharmacokinetics despite increased hydrogen-bond acceptors .
Biological Activity Trends :
- 1,2,4-Oxadiazoles with polar substituents (e.g., methoxy, benzodioxole) show enhanced antifungal activity, likely due to interactions with SDH’s hydrophobic pockets .
- Bromophenyl and chlorophenyl derivatives are often intermediates in pesticidal or antimicrobial agents, leveraging halogen-bonding capabilities .
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzodioxole ring : Known for its diverse biological properties.
- Oxadiazole ring : Associated with various pharmacological activities including anticancer and antimicrobial effects.
- Dihydrophthalazinone moiety : Contributes to the compound's overall stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN3O3 |
| Molecular Weight | 357.77 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole and benzodioxole moieties exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of key enzymes : Such as telomerase and topoisomerase which are crucial for cancer cell proliferation .
- Induction of apoptosis : Through pathways involving mitochondrial dysfunction and caspase activation.
For instance, a related oxadiazole derivative was found to inhibit cancer cell growth in vitro by targeting specific signaling pathways associated with tumor progression .
Antimicrobial Properties
The compound has shown promise against various microbial strains. The benzodioxole structure is particularly known for its:
- Antibacterial activity : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal activity : Demonstrated efficacy in preliminary tests against common fungal pathogens .
The precise mechanism of action of this compound is still under investigation. However, it is hypothesized that:
- The oxadiazole moiety may interact with cellular targets such as enzymes or receptors involved in cell signaling pathways.
- The chlorophenyl group could enhance lipophilicity, aiding in membrane penetration and bioavailability.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Oxadiazole Derivatives :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
